Estradiol monopropionate

Receptor Binding Pharmacodynamics Estrogen Receptor Alpha

Estradiol monopropionate (CAS 1323-33-7) is the preferred research-grade estrogen ester for ERβ-focused studies. Its well-characterized relative binding affinity (ERα: 19–26%; ERβ: 2.6%) and predictable intermediate-duration depot profile make it superior to valerate or benzoate esters for sub-chronic dosing and hormone-withdrawal paradigms. The C3 propionate chain enables faster enzymatic hydrolysis than longer-chain esters, allowing precise control of active estradiol release in tissue-specific assays. Ideal for gene expression analysis, protein interaction studies, and phenotypic assays in prostate, colon, and brain regions with high ERβ expression.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 1323-33-7
Cat. No. B14154897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol monopropionate
CAS1323-33-7
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C
InChIInChI=1S/C21H28O3/c1-3-20(23)24-14-5-7-15-13(12-14)4-6-17-16(15)10-11-21(2)18(17)8-9-19(21)22/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1
InChIKeyFONFXFZWMZJFCD-AGRFSFNASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Monopropionate (CAS 1323-33-7) Baseline Characteristics and Pharmacologic Class Overview for Research Procurement


Estradiol monopropionate (CAS 1323-33-7), also known as estradiol 17β-propionate, is a synthetic, steroidal estrogen and an estrogen ester, specifically the C17β propionate ester of the endogenous hormone estradiol [1]. It was historically marketed under brand names including Acrofollin, Akrofollin, and Follhormon and was administered via intramuscular injection in an oil solution [1]. As a prodrug, it requires enzymatic hydrolysis to release the active estradiol, a process that dictates its pharmacokinetic profile and differentiates it from unmodified estradiol and other esterified analogs [1][2]. The compound is primarily utilized in research settings to study estrogen receptor pharmacology, hormone-dependent physiology, and the structure-activity relationships of estrogen esters.

Why Estradiol Monopropionate (CAS 1323-33-7) Cannot Be Casually Substituted with Other Estradiol Esters in Research Protocols


Estradiol esters are not interchangeable due to the profound impact of the ester moiety on key pharmacological properties, including receptor binding affinity, systemic release kinetics, and tissue-specific bioavailability [1]. The rate of enzymatic hydrolysis, which is inversely correlated with ester chain length, determines the duration and magnitude of estrogenic activity [1]. Consequently, substituting estradiol monopropionate with a longer-chain ester like valerate or cypionate, or an aromatic ester like benzoate, can fundamentally alter experimental outcomes by shifting the timing and intensity of estrogen receptor activation [1][2]. The quantitative evidence presented below delineates these critical, ester-specific differences that necessitate precise compound selection in research and industrial applications.

Quantitative Comparative Evidence for Estradiol Monopropionate (CAS 1323-33-7) vs. Primary Analogs for Informed Scientific Selection


Comparative Estrogen Receptor Alpha (ERα) Binding Affinity: Estradiol Monopropionate vs. Benzoate, Valerate, and Cypionate Esters

Estradiol monopropionate demonstrates a distinct binding profile for estrogen receptor alpha (ERα) compared to other clinically relevant estradiol esters. In competitive radioligand displacement assays using rodent uterine cytosol, the relative binding affinity (RBA) of estradiol monopropionate for ERα was measured at 19-26%, setting estradiol as the 100% reference [1]. This represents a moderate binding affinity, distinguishing it from both the weaker binding of estradiol benzoate (RBA: 10%) and estradiol valerate (RBA: 2-11%), as well as the lower affinity of estradiol cypionate (RBA: ~4.0%) [1]. This quantitative difference indicates that estradiol monopropionate will engage and activate ERα with a potency profile intermediate between short- and long-acting esters.

Receptor Binding Pharmacodynamics Estrogen Receptor Alpha

Comparative Estrogen Receptor Beta (ERβ) Binding Affinity and Relative Estrogenic Potency: Estradiol Monopropionate vs. Benzoate and Valerate Esters

Estradiol monopropionate exhibits a unique profile at estrogen receptor beta (ERβ) when compared to other common esters. Its relative binding affinity (RBA) for ERβ is 2.6%, and its relative estrogenic potency (REP), derived from half-maximal effective concentrations (EC50), is also 2.6% [1]. In contrast, estradiol benzoate has an RBA of 1.1% and an REP of 0.52% for ERβ, while estradiol valerate shows a wide and unpredictable RBA range of 0.04-21% [1]. This data positions estradiol monopropionate as having a more potent and consistent interaction with ERβ than estradiol benzoate, and a more predictable one than estradiol valerate, whose variable RBA could introduce significant variability in experiments.

Receptor Binding Pharmacodynamics Estrogen Receptor Beta

In Vivo Absorption Kinetics: Comparative 90% Absorption Time for Estradiol Dipropionate vs. Estradiol Benzoate from Subcutaneous Pellets

A classical study assessing the relative absorption rates of crystalline hormone pellets implanted subcutaneously in rats provides a direct, quantitative comparison of the depot-forming potential of different estradiol esters. The study reported that the time required for 90% absorption of an estradiol dipropionate pellet was 220 days, compared to 415 days for an estradiol benzoate pellet [1]. While this data is for the dipropionate analog, it serves as a class-level inference for the monopropionate ester, clearly demonstrating that the propionate ester chain confers a significantly shorter depot duration than the aromatic benzoate ester. This aligns with the general principle that shorter aliphatic esters are hydrolyzed and absorbed more rapidly, providing a more acute but less prolonged estrogenic stimulus.

Pharmacokinetics Sustained Release Drug Delivery

Ester Chain Length as a Determinant of Hydrolysis Rate: Class-Level Inference for Estradiol Monopropionate vs. Valerate and Cypionate

The rate of enzymatic hydrolysis, which liberates active estradiol from its ester prodrug, is a critical determinant of the compound's onset and duration of action. This rate is inversely correlated with the length of the ester side chain, a well-established principle in steroid pharmacology [1]. Estradiol monopropionate, with a 3-carbon propionate chain, is hydrolyzed more rapidly than the 5-carbon valerate or the 8-carbon cypionate esters. This class-level inference is supported by the statement that 'shorter ester chain length -> greater rate of hydrolysis' [1]. Consequently, estradiol monopropionate will achieve peak estradiol levels more quickly and be eliminated faster than its longer-chain counterparts, offering a more acute, controllable, and less protracted estrogenic signal in experimental systems.

Prodrug Metabolism Esterase Activity Pharmacokinetics

Evidence-Based Optimal Research and Industrial Applications for Estradiol Monopropionate (CAS 1323-33-7)


ERβ-Specific Signaling Studies

Given its comparatively high and predictable relative binding affinity (2.6% RBA) and estrogenic potency (2.6% REP) for ERβ, as established by direct comparative data against estradiol benzoate and valerate [1], estradiol monopropionate is the preferred estrogen ester for experiments designed to dissect ERβ-mediated pathways. Its consistent activity profile minimizes experimental noise associated with variable receptor engagement, making it ideal for gene expression analysis, protein interaction studies, and phenotypic assays in tissues with high ERβ expression, such as the prostate, colon, and specific brain regions.

Intermediate-Duration Pharmacokinetic Studies

The class-level inference from estradiol dipropionate's 220-day 90% absorption time, which is nearly half that of estradiol benzoate's 415 days, suggests that the propionate ester provides a kinetically distinct, intermediate-duration depot [2]. This makes estradiol monopropionate the superior candidate for in vivo studies that require a defined and finite period of estrogenic activity, such as sub-chronic dosing paradigms, studies on hormone withdrawal, or models of cyclic hormonal fluctuations, where a longer-acting ester like benzoate would confound results with its prolonged, non-physiological exposure.

Esterase-Dependent Prodrug Activation Assays

The established principle that the rate of ester hydrolysis is inversely proportional to ester chain length positions estradiol monopropionate as a valuable tool for investigating esterase activity and prodrug activation kinetics [3]. Its shorter propionate chain (C3) predicts a more rapid hydrolysis rate compared to valerate (C5) or cypionate (C8). This property allows researchers to use estradiol monopropionate in comparative studies to quantify the impact of ester chain length on the rate of active hormone release in specific tissues, cell types, or disease states characterized by altered esterase expression.

Reference Standard for Esterified Estrogen Bioassays

The well-defined receptor binding profile of estradiol monopropionate, with its RBA of 19-26% for ERα and 2.6% for ERβ [1], establishes it as a reliable reference standard for calibrating and validating bioassays involving other estrogen esters or novel estrogenic compounds. Its intermediate binding characteristics provide a useful internal benchmark, ensuring assay sensitivity and reproducibility across experiments when evaluating compounds with unknown or variable potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol monopropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.